molecular formula C38H57N5O7S B055529 Tubulysin M CAS No. 936691-46-2

Tubulysin M

Cat. No. B055529
M. Wt: 728 g/mol
InChI Key: POBZYODNVHQLFG-ZRBKHQLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulysin M is a type of antimitotic tetrapeptide that was first isolated from myxobacteria . It has shown potent antiproliferative activity against human cancer cells, including those resistant to other drugs .


Synthesis Analysis

The synthesis of Tubulysin M involves a strategy that prepares stable and bioreversible conjugates of tubulysins to antibodies without loss of activity . A peptide trigger along with a quaternary ammonium salt linker connection to the tertiary amine of tubulysin provided antibody-drug conjugates (ADCs) that were potent in vitro .


Molecular Structure Analysis

Tubulysin M is a tetrapeptide, incorporating three unusual and one proteinogenic amino acid . The molecular weight of Tubulysin M is 842.10 .


Chemical Reactions Analysis

Tubulysin M has been evaluated as ADC payloads for activity in multidrug-resistant (MDR+) models . The resulting conjugates displayed high potency in multiple MDR+ models at well-tolerated doses, including those resistant to MMAE-based ADCs .

Scientific Research Applications

  • Antimitotic Activity and Potential as Anticancer Drugs :

    • Tubulysin A, closely related to Tubulysin M, shows high cytotoxicity by depleting cell microtubules and inducing apoptosis. It inhibits tubulin polymerization more effectively than other drugs like vinblastine and is not prevented by preincubation with drugs like epothilone B and paclitaxel. This makes tubulysins, including Tubulysin M, promising candidates for anticancer drugs (Khalil et al., 2006).
  • Diversity and Biosynthesis :

    • 23 natural tubulysins, including Tubulysin M, have been discovered from strains like Angiococcus disciformis An d48 and Cystobacter SBCb004. These findings reveal the diversity-oriented nature of tubulysin biosynthesis, highlighting the potential for developing a variety of tubulysin-based therapeutics (Chai et al., 2010).
  • Synthesis and Conjugates for Targeted Therapy :

    • Efforts in the synthesis of novel tubulysin analogues for use in targeted therapy, such as small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs), are underway. These are important due to tubulysins' potent cytotoxicity against a wide range of human cancer cell lines, including multidrug-resistant models (Leverett et al., 2016).
  • Antibody-Drug Conjugates (ADCs) :

    • Tubulysin M, as an ADC payload, has been found to be active and well-tolerated. Modifications like the use of a peptide trigger and a quaternary ammonium salt linker to the tertiary amine of tubulysin have resulted in potent ADCs effective against multidrug-resistant lymphoma cell lines and tumors (Staben et al., 2017).
  • Synthesis and Evaluation of Tubulysin Analogues :

    • Research has focused on synthesizing novel tubulysin analogues, understanding their structure-activity relationships, and evaluating their cytotoxicity. This provides a framework for discovering tubulysin-based ADCs, including those using site-specific conjugation (Nicolaou et al., 2018).

Safety And Hazards

Tubulysin M is highly toxic and has a narrow therapeutic window . It is recommended to use full personal protective equipment while handling it and avoid breathing vapors, mist, dust, or gas .

Future Directions

Tubulysin M holds great promise for future applications, particularly in the form of antibody-drug conjugates (ADCs) . The glucuronide-tubulysin M linker could enable future ADC programs designed for the treatment of resistant tumors due to the emergence of MDR transporters .

properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBZYODNVHQLFG-ZRBKHQLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubulysin M

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulysin M
Reactant of Route 2
Reactant of Route 2
Tubulysin M
Reactant of Route 3
Tubulysin M
Reactant of Route 4
Tubulysin M
Reactant of Route 5
Tubulysin M
Reactant of Route 6
Tubulysin M

Citations

For This Compound
38
Citations
JZ Hamilton, TA Pires, JA Mitchell, JH Cochran… - …, 2021 - Wiley Online Library
… basis for a highly optimized delivery strategy for tubulysin M. … the synthetically tractable analogue, tubulysin M, is a highly … A potential shortcoming of tubulysin M as a long-circulating …
JR Courter, JZ Hamilton, NR Hendrick, M Zaval… - Bioorganic & Medicinal …, 2020 - Elsevier
… After identifying several C-11 alkoxy analogues that possess comparable biological activity to tubulysin M with significantly improved plasma stability, additional analogues of both the …
Number of citations: 6 www.sciencedirect.com
LR Staben, SF Yu, J Chen, G Yan, Z Xu… - ACS Medicinal …, 2017 - ACS Publications
… (23,24) Utilizing this concise, protecting-group-free synthesis, we generated tubulysin M ADCs (Figure 1B) in just three steps from commercially available starting materials. The …
Number of citations: 21 pubs.acs.org
W Li, L Tan, Z Zhang, Q **a, D Lei, Y Li, T Zhang… - Biochemical and …, 2021 - Elsevier
… tubulysin M and phomopsin A to design tubulysin analogues D3-D6 By aligning the binding poses between tubulysin M and phomopsin A, we found that tubulysin M … of tubulysin M and …
Number of citations: 1 www.sciencedirect.com
PJ Burke, JZ Hamilton, TA Pires, HWH Lai… - Molecular Cancer …, 2018 - AACR
… In this work, tubulysin M, which contains an unstable acetate susceptible to enzymatic hydrolysis, and two stabilized tubulysin analogues were prepared as quaternary ammonium-…
Number of citations: 15 aacrjournals.org
KC Nicolaou, S Pan, KK Pulukuri, Q Ye… - The Journal of …, 2021 - ACS Publications
… α/β interface between two tubulin heterodimers and two highly potent tubulysin analogues, one of which exhibited a different binding mode to the one previously reported for tubulysin M…
Number of citations: 6 pubs.acs.org
Y Wang, FW Benz, Y Wu, Q Wang, Y Chen, X Chen… - Molecular …, 2016 - ASPET
… In addition, we observed tubulysin M bound to the β subunit alone, suggesting a rationale for its higher affinity for tubulin, and our structural analysis provided a molecular mechanism …
Number of citations: 67 molpharm.aspetjournals.org
PJ Burke, JZ Hamilton, TA Pires, CI Leiske, JH Cochran… - Cancer Research, 2018 - AACR
… quaternary ammonium linkers of tubulysin M were evaluated as ADC … Tubulysin M acetate stabilization by both linker and … strategy for antibody-mediated tubulysin M drug delivery. …
Number of citations: 0 aacrjournals.org
LN Tumey, CA Leverett, B Vetelino, F Li… - ACS Medicinal …, 2016 - ACS Publications
… A recent crystal structure of tubulysin M bound to tubulin may provide insight into this loss of potency. While neither of the acetate oxygens directly interact with tubulin, the methyl group …
Number of citations: 72 pubs.acs.org
A Pandit, K Yadav, RB Reddy, S Sengupta… - Journal of Molecular …, 2021 - Elsevier
… Tubulysin M is one of the most potent anticancer agents … , tubulin protein, co-crystallized with tubulysin M (PDB ID:4ZOL) … between tubulin protein and tubulysin M, and it designates …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.